molecular formula C9H13NS B1422242 3-((Dimethylamino)methyl)benzenethiol hydrochloride CAS No. 128457-54-5

3-((Dimethylamino)methyl)benzenethiol hydrochloride

Cat. No. B1422242
CAS RN: 128457-54-5
M. Wt: 167.27 g/mol
InChI Key: OSIHHJOEIBCSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-((Dimethylamino)methyl)benzenethiol hydrochloride is C9H14ClNS . The InChI code is 1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 .

Scientific Research Applications

Pharmaceutical Research

3-[(dimethylamino)methyl]benzenethiol: has been identified as a versatile compound in pharmaceutical research. It is used in the synthesis of various drugs and as an intermediate in the development of new medicinal compounds . For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of pain .

Organic Synthesis

In the field of organic chemistry, 3-[(dimethylamino)methyl]benzenethiol serves as a building block for the synthesis of complex molecules. It is particularly useful in the preparation of carbodiimides, which are valuable reagents in peptide coupling reactions . Its role in the synthesis of disperse dyes for textile applications has also been documented .

Material Science

This compound exhibits unique properties that make it suitable for material science applications. It can be used in the development of advanced materials with specific optical or electronic properties. Its application in the synthesis of polymers and coatings that require precise chemical functionalities is of significant interest .

Analytical Chemistry

3-[(dimethylamino)methyl]benzenethiol: is utilized in analytical chemistry as a standard or reference material. It aids in the calibration of instruments and ensures the accuracy of analytical methods, particularly in chromatography and mass spectrometry .

Biopharma Production

The compound’s role in biopharmaceutical production is linked to its use in chromatography and mass spectrometry, which are critical for the purification and analysis of biological products. It helps in establishing protocols and ensuring product safety and efficacy .

Advanced Battery Science

In the realm of advanced battery science, 3-[(dimethylamino)methyl]benzenethiol may contribute to the development of new battery technologies. Its chemical properties could be harnessed to improve the performance and longevity of batteries, although specific applications in this field are still emerging .

Safety and Hazards

Safety data for 3-((Dimethylamino)methyl)benzenethiol hydrochloride suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only in a well-ventilated area .

properties

IUPAC Name

3-[(dimethylamino)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHHJOEIBCSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylamino)methyl)benzenethiol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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